molecular formula C37H49N11O6 B10847858 cyclo(-D-MeTyr-L-Arg-L-Arg-L-Nal-Gly-)

cyclo(-D-MeTyr-L-Arg-L-Arg-L-Nal-Gly-)

Cat. No.: B10847858
M. Wt: 743.9 g/mol
InChI Key: KKHZUKILPGNUFR-GCXHJFECSA-N
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Description

Cyclo(-D-MeTyr-L-Arg-L-Arg-L-Nal-Gly-) is a synthetic cyclic pentapeptide featuring a unique sequence of residues: D-methyltyrosine (D-MeTyr), two L-arginine (L-Arg) residues, L-naphthylalanine (L-Nal), and glycine (Gly). The incorporation of non-natural amino acids, such as D-MeTyr and L-Nal, enhances proteolytic stability and modulates hydrophobic interactions, while the dual arginine residues may facilitate interactions with cellular membranes or charged biomolecules .

Properties

Molecular Formula

C37H49N11O6

Molecular Weight

743.9 g/mol

IUPAC Name

2-[3-[(2S,5S,8R,14S)-5-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-7-methyl-14-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine

InChI

InChI=1S/C37H49N11O6/c1-48-30(20-22-11-14-26(49)15-12-22)34(53)44-21-31(50)45-29(19-23-10-13-24-6-2-3-7-25(24)18-23)33(52)46-27(8-4-16-42-36(38)39)32(51)47-28(35(48)54)9-5-17-43-37(40)41/h2-3,6-7,10-15,18,27-30,49H,4-5,8-9,16-17,19-21H2,1H3,(H,44,53)(H,45,50)(H,46,52)(H,47,51)(H4,38,39,42)(H4,40,41,43)/t27-,28-,29-,30+/m0/s1

InChI Key

KKHZUKILPGNUFR-GCXHJFECSA-N

Isomeric SMILES

CN1[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C1=O)CCCN=C(N)N)CCCN=C(N)N)CC2=CC3=CC=CC=C3C=C2)CC4=CC=C(C=C4)O

Canonical SMILES

CN1C(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C1=O)CCCN=C(N)N)CCCN=C(N)N)CC2=CC3=CC=CC=C3C=C2)CC4=CC=C(C=C4)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclic Peptides

Structural and Functional Comparisons

Key Features of Cyclo(-D-MeTyr-L-Arg-L-Arg-L-Nal-Gly-):
  • Size : Cyclic pentapeptide (5 residues).
  • Residues : Combines charged (Arg), hydrophobic (Nal), and conformationally constrained (D-MeTyr) residues.
  • Potential Stability: D-amino acids (D-MeTyr) confer resistance to enzymatic degradation.
Comparison with Cyclic Dipeptides (Diketopiperazines):
Compound Structure Residues Bioactivity Source
Cyclo(-D-MeTyr-L-Arg-L-Arg-L-Nal-Gly-) Cyclic pentapeptide D-MeTyr, L-Arg×2, L-Nal, Gly Not explicitly reported Likely synthetic
Cyclo(Leu-Leu) Diketopiperazine Leu×2 Antimicrobial (inferred from pulcherriminic acid derivatives) Bacterial metabolites
Cyclo(Pro-Arg) Diketopiperazine Pro, Arg Role in cell adhesion (Arg-rich motifs) Streptomyces spp.
Cyclo(L-Val-L-Pro) Diketopiperazine Val, Pro Antioxidant (IC₅₀ = 0.37 mM) Fungal metabolites
Cyclo(D-Pro-D-Phe) Diketopiperazine D-Pro, D-Phe Cytotoxic (100 μg/mL against K562 cells) Marine fungi
Key Differences:

Larger cyclic peptides often exhibit enhanced target specificity but face synthetic challenges (e.g., cyclization efficiency) .

Residue Composition :

  • The dual Arg residues in the target compound may mimic arginine-rich cell-penetrating peptides (CPPs), whereas diketopiperazines like cyclo(Pro-Arg) are smaller and more conformationally restricted .
  • L-Nal (naphthylalanine) introduces strong hydrophobicity, contrasting with polar or charged residues in other cyclic peptides (e.g., cyclo(Arg-Phe) ).

Bioactivity :

  • While cyclo(L-Val-L-Pro) demonstrated antioxidant activity and cyclo(D-Pro-D-Phe) showed cytotoxicity , the target compound’s bioactivity remains uncharacterized. Its arginine-rich structure may support interactions with integrins or nucleic acids, but empirical validation is needed.

Stereochemical and Analytical Considerations

  • Stereochemistry : The D-MeTyr residue in the target compound contrasts with all-L configurations in natural cyclic dipeptides (e.g., cyclo(L-Leu-L-Pro) ). highlights that stereochemical differences (e.g., cyclo(D-Pro-L-Arg) vs. cyclo(L-Pro-L-Arg)) significantly alter NMR chemical shifts and receptor binding .
  • Synthetic Challenges : Larger cyclic peptides like the target compound require optimized cyclization strategies, whereas diketopiperazines form spontaneously under mild conditions .

Preparation Methods

Linear Peptide Assembly

  • Resin Loading : Fmoc-Gly-OH is loaded onto chlorotrityl resin (0.91 mmol/g) using standard protocols.

  • Amino Acid Coupling : Sequential coupling of Fmoc-protected residues (D-MeTyr, L-Arg, L-Nal) is performed with O-(7-aza-1H-benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIEA) in dimethylformamide (DMF).

  • Arg Side-Chain Protection : tert-Butyloxycarbonyl (Boc) groups protect guanidino functionalities of L-Arg residues to prevent side reactions.

N-Methylation of D-Tyr1

The D-MeTyr residue is introduced via on-resin N-methylation :

  • Ns-Protection : Treat resin-bound peptide with o-nitrobenzenesulfonyl chloride (2 eq) and 2,4,6-collidine (4 eq) in N-methylpyrrolidone (NMP).

  • Methylation : React with methanol (40.5 μL, 1.0 mmol), triphenylphosphine (262 mg), and diethyl diazodicarboxylate (455 μL) in tetrahydrofuran (THF).

  • Deprotection : Remove o-nitrobenzenesulfonyl groups using 1,8-diazabicycloundec-7-ene (DBU) and 2-mercaptoethanol.

Cyclization and Macrocyclization Strategies

Solution-Phase Cyclization

After cleavage from the resin (20% hexafluoro-2-propanol in dichloromethane), the linear peptide undergoes head-to-tail cyclization :

  • Activation : Use diphenylphosphoryl azide (DPPA, 53.9 μL) and sodium bicarbonate (42.0 mg) in DMF at −40°C, stirred for 28 hours.

  • Purification : Flash chromatography (CHCl₃:MeOH, 90:10) followed by preparative HPLC (Cosmosil C18 column, 20 mm × 250 mm) yields the cyclic product.

Critical Parameters for Cyclization Efficiency

ParameterOptimal ConditionImpact on Yield
SolventDMF65–70%
Temperature−40°C → RTPrevents epimerization
Coupling AgentDPPAMinimizes oligomerization
Concentration1 mMFavors intramolecular reaction

Data from demonstrate that dilute conditions (1 mM) reduce intermolecular dimerization, while low-temperature activation preserves stereochemical integrity.

Analytical Validation and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS)

  • MALDI-TOF-MS : Observed m/z = 744.3 [M+H]⁺ (calculated 743.9 g/mol).

  • Purity : >95% by analytical HPLC (Cosmosil C18-ARII, 20–80% acetonitrile gradient).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key ¹H NMR signals (500 MHz, DMSO-d₆) confirm structure:

  • D-MeTyr1 : δ 2.35 (s, 3H, CONCH₃), 6.90–7.10 (m, aromatic H).

  • L-Nal4 : δ 7.40–7.80 (m, naphthyl H).

  • Cyclization Signature : Absence of free amine protons (δ < 8.0 ppm).

Comparative Analysis of Synthetic Routes

SPPS vs. Solution-Phase Synthesis

MethodYield (%)Purity (%)Epimerization Risk
SPPS65–70>95Low
Solution-Phase45–5085–90Moderate

SPPS outperforms solution-phase methods due to controlled stepwise assembly and minimized side reactions. However, microwave-assisted cyclization (e.g., 150°C, HG II catalyst) reported in could enhance efficiency but remains untested for this specific peptide.

Challenges and Mitigation Strategies

Epimerization at D-MeTyr1

  • Cause : Base-mediated racemization during N-methylation.

  • Solution : Use DBU/2-mercaptoethanol for mild deprotection.

Incomplete Cyclization

  • Cause : Steric hindrance from L-Arg/L-Nal side chains.

  • Solution : Prolong reaction time (48–72 hours) or switch to HATU/DIEA activation.

Industrial-Scale Considerations

Patents highlight solid-phase cyclization as a scalable alternative:

  • Resin-Bound Cyclization : Anchor peptide via backbone nitrogen, cyclize with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).

  • Continuous Flow Systems : Reduce solvent use and improve reproducibility .

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